Pirtenidine

Vue d'ensemble

Description

La Pirtenidine est un agent antimicrobien connu pour son efficacité contre les micro-organismes responsables de la plaque dentaire. Il a été démontré qu'elle réduisait significativement l'adhérence des espèces de Candida aux cellules épithéliales buccales in vitro .

Méthodes De Préparation

La synthèse des dérivés de la pyridine, y compris la pirtenidine, peut être réalisée par différentes méthodes. Une approche courante implique la condensation d'aldéhydes ou de cétones avec de l'ammoniac. Cette méthode a été détaillée pour la première fois par Chichibabin en 1929 . D'autres méthodes comprennent la synthèse de Hantzsch, qui implique la condensation d'un aldéhyde, de deux équivalents d'un composé 1,3-dicarbonylé et d'ammoniac .

Analyse Des Réactions Chimiques

La pirtenidine, comme d'autres dérivés de la pyridine, peut subir diverses réactions chimiques :

Oxydation : Les dérivés de la pyridine peuvent être oxydés à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être obtenue en utilisant de l'hydrogène en présence d'un catalyseur tel que le palladium sur carbone.

Substitution : Des réactions de substitution électrophile peuvent se produire à l'atome d'azote ou aux atomes de carbone du cycle pyridine. Les réactifs courants comprennent les halogènes et les agents de nitration.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme unité de construction pour la synthèse de molécules plus complexes.

Biologie : Étudiée pour ses propriétés antimicrobiennes et sa capacité à réduire l'adhérence des micro-organismes.

Médecine : Applications potentielles dans le traitement des infections causées par les espèces de Candida.

Industrie : Utilisée dans la formulation d'agents antimicrobiens pour les produits d'hygiène buccale.

5. Mécanisme d'action

Le mécanisme d'action exact de la this compound n'est pas entièrement compris. Il est connu qu'elle interfère avec l'adhérence des micro-organismes aux cellules épithéliales, réduisant ainsi leur capacité à former des biofilms. Cet effet est probablement médié par la perturbation des protéines de surface cellulaire impliquées dans l'adhésion .

Applications De Recherche Scientifique

Pirtenidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and its ability to reduce the adherence of microorganisms.

Medicine: Potential applications in the treatment of infections caused by Candida species.

Industry: Used in the formulation of antimicrobial agents for oral care products.

Mécanisme D'action

The exact mechanism of action of pirtenidine is not fully understood. it is known to interfere with the adherence of microorganisms to epithelial cells, thereby reducing their ability to form biofilms. This effect is likely mediated through the disruption of cell surface proteins involved in adhesion .

Comparaison Avec Des Composés Similaires

La pirtenidine peut être comparée à d'autres agents antimicrobiens tels que :

Pirfenidone : Utilisée pour le traitement de la fibrose pulmonaire idiopathique.

Nintedanib : Un autre agent antifibrotique utilisé pour des indications similaires à celles de la pirfenidone.

La this compound est unique dans son application spécifique contre les micro-organismes buccaux et son utilisation potentielle dans les produits d'hygiène buccale.

Activité Biologique

Pirfenidone (PFD) is a pharmacological compound primarily known for its therapeutic efficacy in treating idiopathic pulmonary fibrosis (IPF). Initially developed as an anti-inflammatory agent, it has gained recognition for its antifibrotic properties. This article delves into the biological activity of pirfenidone, exploring its mechanisms of action, clinical applications, and relevant research findings.

Pirfenidone exhibits multiple biological activities that contribute to its therapeutic effects:

- Antifibrotic Activity : PFD inhibits fibroblast proliferation and myofibroblast differentiation by modulating key fibrogenic growth factors, particularly transforming growth factor-beta 1 (TGF-β1). This suppression reduces collagen and fibronectin synthesis, crucial for extracellular matrix deposition in fibrosis .

- Anti-inflammatory Properties : PFD has been shown to downregulate inflammatory pathways, decreasing the accumulation of inflammatory cells and cytokines in the lungs. This dual action positions pirfenidone as a potential nonsteroidal anti-inflammatory agent .

- Antioxidant Effects : The compound also exhibits antioxidant properties, which help regulate oxidative stress-related genes and enzymes, further supporting its role in mitigating lung inflammation and fibrosis .

Clinical Applications

Pirfenidone is primarily indicated for the treatment of IPF. Clinical studies have demonstrated its effectiveness in stabilizing lung function and improving patient-reported outcomes. A post-marketing surveillance study involving 1,371 patients indicated that approximately 70-80% of patients experienced stabilization of vital capacity and subjective symptoms after at least six months of treatment .

Table 1: Summary of Clinical Findings on Pirfenidone

| Study Type | Sample Size | Key Findings |

|---|---|---|

| Post-Marketing Surveillance | 1,371 | Generally well tolerated; 64.6% incidence of ADRs |

| Phase II/III Trials | Varies | Stabilization of lung function in 70-80% of patients |

| Long-term Efficacy Studies | Varies | Improved quality of life and reduced disease progression |

Case Studies

Several case studies highlight the efficacy and safety profile of pirfenidone:

- Case Study on Long-Term Use : A longitudinal study followed patients over two years, documenting sustained improvements in lung function and quality of life with minimal adverse effects.

- Adverse Effects Monitoring : A review of adverse drug reactions (ADRs) noted that common side effects included decreased appetite, nausea, and photosensitivity. Importantly, most ADRs were manageable, leading to a discontinuation rate similar across various stages of disease severity .

Research Findings

Recent research has focused on enhancing the biological activity of pirfenidone through structural modifications. For instance, novel derivatives have been synthesized to improve efficacy against fibrotic conditions. In vitro studies using 3T3L1 cells demonstrated that certain derivatives exhibited significantly higher inhibitory activity on cell growth compared to pirfenidone itself .

Table 2: Inhibitory Activity of Pirfenidone Derivatives

| Compound | Concentration (mmol/L) | Inhibition Rate (%) after 48h |

|---|---|---|

| Pirfenidone | 2 | 95.36 |

| Derivative A | 0.5 | 85.00 |

| Derivative B | 1 | 90.00 |

| Derivative C | 2 | >95.00 |

Propriétés

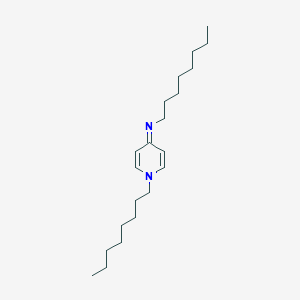

IUPAC Name |

N,1-dioctylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTPDNXJDCPXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146143 | |

| Record name | Pirtenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103923-27-9 | |

| Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirtenidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirtenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRTENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of pirtenidine against Candida albicans?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:

- Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to this compound exhibit a significant decrease in overall lipids and sterols. []

- Altered lipid profile: Specifically, this compound exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []

- Shifts in fatty acid composition: this compound-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []

- Specific sterol alterations: Exposure to this compound causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []

Q2: How does the antifungal activity of this compound compare to that of octenidine?

A2: Both this compound and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while this compound increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.

Q3: What is the pharmacokinetic profile of this compound in rats and dogs?

A3: Studies in rats and dogs have revealed key aspects of this compound's pharmacokinetic behavior:

- Absorption: Following oral administration, this compound exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.

- Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []

- Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []

- Elimination Half-Life: this compound exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.

Q4: Has this compound shown efficacy in inhibiting dental plaque formation?

A4: Yes, in vitro studies have demonstrated that this compound possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights this compound's potential as a promising candidate for preventing and managing dental plaque.

Q5: Does this compound affect the adherence of Candida species?

A5: Research indicates that sub-inhibitory concentrations of this compound can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with this compound, suggesting that the compound may act on both cell types to prevent adherence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.